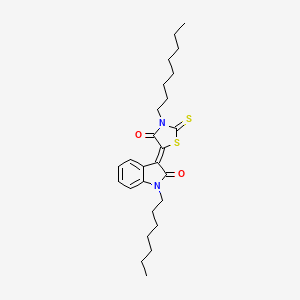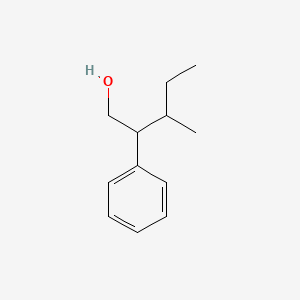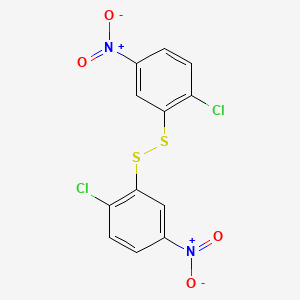
2-Chloro-5-nitrophenyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrophenyl disulfide is an organic compound with the molecular formula C12H6Cl2N2O4S2 It is characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrophenyl disulfide typically involves the reaction of 2-chloro-5-nitrothiophenol with an oxidizing agent. Common oxidizing agents used include iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-chloro-5-aminophenyl disulfide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Chloro-5-aminophenyl disulfide.
Substitution: Various substituted phenyl disulfides.
Scientific Research Applications
2-Chloro-5-nitrophenyl disulfide has several applications in scientific research:
Biology: Employed in studies involving disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrophenyl disulfide involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent modulation of protein activity.
Comparison with Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but lacks the disulfide linkage.
2-Chloro-5-aminophenyl disulfide: A reduced form with an amino group instead of a nitro group.
Bis(2-chloro-5-nitrophenyl) disulfide: A dimeric form with two phenyl rings connected by a disulfide bond.
Uniqueness: 2-Chloro-5-nitrophenyl disulfide is unique due to its combination of chloro, nitro, and disulfide functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and biological studies.
Properties
CAS No. |
20201-05-2 |
|---|---|
Molecular Formula |
C12H6Cl2N2O4S2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-chloro-2-[(2-chloro-5-nitrophenyl)disulfanyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(15(17)18)5-11(9)21-22-12-6-8(16(19)20)2-4-10(12)14/h1-6H |
InChI Key |
QQDYIOTXSJACKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)
![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967860.png)
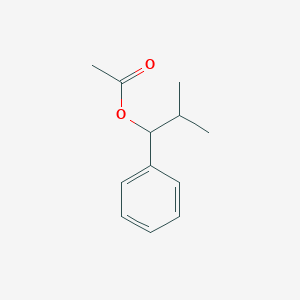
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)
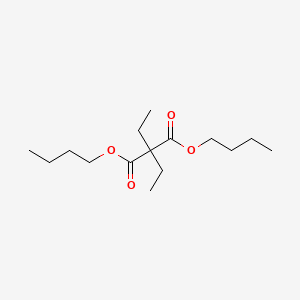
![5-(2-furyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967895.png)
![N-(3-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967897.png)
